molecular formula C5H2BrCl2N B1287612 3-Bromo-2,6-dichloropyridine CAS No. 866755-20-6

3-Bromo-2,6-dichloropyridine

Cat. No.: B1287612
CAS No.: 866755-20-6
M. Wt: 226.88 g/mol
InChI Key: PZHASTRIYXMWKM-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloropyridine is an organic compound with the molecular formula C5H2BrCl2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 6 are replaced by bromine and chlorine atoms, respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

3-Bromo-2,6-dichloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation is achieved through the compound’s interaction with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes. These threshold effects underscore the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can affect its biological activity and efficacy, making it important to understand these transport and distribution processes .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,6-dichloropyridine can be synthesized through several methods. One common approach involves the bromination of 2,6-dichloropyridine. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a biphenyl derivative .

Scientific Research Applications

Synthetic Applications

3-Bromo-2,6-dichloropyridine serves as a key intermediate in the synthesis of various biologically active compounds. Its reactivity allows for modifications that lead to the formation of complex molecules.

Key Synthetic Routes

  • Suzuki-Miyaura Coupling : This compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds. The reaction conditions have been optimized to enhance yields and selectivity .
  • Nucleophilic Substitution : The compound has been shown to undergo nucleophilic substitution reactions, which are crucial for synthesizing derivatives with enhanced biological activity .
  • Regioselective Reactions : Studies indicate that this compound can selectively react at the 6-position when treated with nucleophiles like sodium methoxide, showcasing its utility in targeted synthesis .

Research has highlighted the compound's potential in medicinal chemistry, particularly its anticancer properties.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HL60 (leukemia), and HepG2 (hepatocellular carcinoma). The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Cytotoxicity Testing Results :

  • Significant reductions in cell viability were observed at higher concentrations.
  • The compound's effectiveness was compared with structurally similar compounds to assess unique biological activity.

Industrial Applications

Beyond its synthetic and biological relevance, this compound is also employed in various industrial applications:

  • Agricultural Chemicals : The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides.
  • Pharmaceuticals : Its derivatives have been explored for their potential as therapeutic agents targeting specific diseases.
  • Material Science : The compound is investigated for its role in developing new materials with unique properties due to its halogenated structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain coupling reactions and as a precursor for synthesizing complex molecules .

Biological Activity

3-Bromo-2,6-dichloropyridine (C5H2BrCl2N) is a halogenated pyridine derivative that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the substitution of bromine and chlorine atoms at the 3 and 2,6 positions of the pyridine ring, respectively. Its molecular structure contributes to its reactivity and interaction with biological systems.

Target Interactions

The compound interacts with various biological targets, notably:

  • Cytochrome P450 Enzymes : It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction can lead to either inhibition or enhancement of enzyme activity, influencing drug metabolism and efficacy.
  • Cell Signaling Pathways : this compound can affect cell signaling pathways by modulating gene expression related to oxidative stress response and apoptosis. This modulation occurs through interactions with transcription factors and other regulatory proteins.

Cellular Effects

The compound exhibits diverse effects on cellular processes:

  • Toxicity : It has been associated with specific target organ toxicity, particularly affecting the respiratory system. Prolonged exposure may lead to detrimental effects on respiratory cells.
  • Gene Expression Modulation : Studies indicate that this compound can influence gene expression patterns, particularly those involved in stress responses.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interaction : A study demonstrated that this compound significantly inhibits certain cytochrome P450 enzymes, leading to altered drug metabolism profiles in vitro. This finding suggests potential implications for drug interactions in clinical settings .
  • Toxicological Assessment : Research assessing the compound's toxicity revealed harmful effects when administered at high doses in animal models. The study highlighted respiratory toxicity as a primary concern, necessitating careful handling in laboratory settings .
  • Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing biologically active compounds. For instance, it has been utilized in developing new pharmaceuticals targeting various receptors involved in neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cytochrome P450 ModulationAlters enzyme activity affecting drug metabolism
Respiratory ToxicityCauses specific organ toxicity
Gene Expression InfluenceModulates oxidative stress response genes
Precursor for Drug SynthesisUsed in synthesizing novel pharmaceuticals

Properties

IUPAC Name

3-bromo-2,6-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHASTRIYXMWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615812
Record name 3-Bromo-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866755-20-6
Record name 3-Bromo-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,6-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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